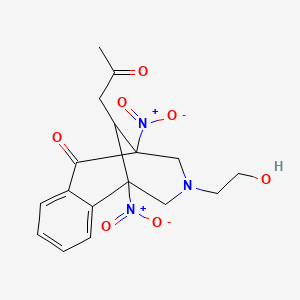![molecular formula C22H27N3O2S B14948570 N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B14948570.png)
N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is a complex organic compound that features a unique structure combining adamantane and quinazoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide typically involves multiple steps. One common method starts with the preparation of adamantanecarboxylic acid, which is then reacted with enamides to form the desired product . The reaction conditions often include the use of alkylating agents and specific catalysts to facilitate the formation of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinazoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as hydrogen gas, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different oxidation states, while substitution reactions can introduce new functional groups to the adamantane or quinazoline rings.
Aplicaciones Científicas De Investigación
N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mecanismo De Acción
The mechanism of action of N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, while the quinazoline group can bind to various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: This compound shares the adamantane moiety but differs in its overall structure and properties.
Adamantane-containing amines: These compounds have similar structural features but may have different functional groups and applications.
Uniqueness
N-[1-(Adamantan-1-YL)ethyl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is unique due to its combination of adamantane and quinazoline moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C22H27N3O2S |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
N-[1-(1-adamantyl)ethyl]-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H27N3O2S/c1-13(22-9-14-6-15(10-22)8-16(7-14)11-22)23-19(26)12-28-21-24-18-5-3-2-4-17(18)20(27)25-21/h2-5,13-16H,6-12H2,1H3,(H,23,26)(H,24,25,27) |
Clave InChI |
WIUYRYTXRYEOSB-UHFFFAOYSA-N |
SMILES canónico |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CSC4=NC5=CC=CC=C5C(=O)N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Nonyl 3-amino-6-methyl-5-(phenylcarbamoyl)-4-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14948487.png)
![Adamantane-1-carboxylic acid [(adamantane-1-carbonyl)-amino]-methyleneamide](/img/structure/B14948492.png)

![Methyl 4-(3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14948498.png)
![N-[2-(4-Propylphenoxy)ethyl]-1H-benzimidazole-2-carboxamide](/img/structure/B14948508.png)
![N-(3-chlorophenyl)-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B14948509.png)
![3-[5'-benzyl-1-(2-fluorobenzyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanoic acid](/img/structure/B14948517.png)
![1-[2-(dimethylamino)ethyl]-N-phenyl-1H-indole-2-carboxamide](/img/structure/B14948522.png)
![N-(4-chlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14948529.png)
![3-[(2,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B14948534.png)
![(2Z)-3-benzyl-N-(3-methoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B14948548.png)
![3-Ethyl-2,4-dioxo-3-azaspiro[5.6]dodecane-1,5-dicarbonitrile](/img/structure/B14948560.png)
![(9Z)-9-(4-bromobenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,8(9H)-dione](/img/structure/B14948572.png)
![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14948573.png)
